molecular formula C9H11N7O2 B14160092 2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

Cat. No.: B14160092
M. Wt: 249.23 g/mol
InChI Key: RTBIRQIDAOQZFC-NYYWCZLTSA-N
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Description

2-(5-aminotetrazol-2-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide is a complex organic compound that features a tetrazole ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-aminotetrazol-2-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 2-(5-aminotetrazol-2-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The furan ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-aminotetrazol-2-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide is unique due to the combination of the tetrazole and furan rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research .

Properties

Molecular Formula

C9H11N7O2

Molecular Weight

249.23 g/mol

IUPAC Name

2-(5-aminotetrazol-2-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C9H11N7O2/c1-6-2-3-7(18-6)4-11-12-8(17)5-16-14-9(10)13-15-16/h2-4H,5H2,1H3,(H2,10,14)(H,12,17)/b11-4+

InChI Key

RTBIRQIDAOQZFC-NYYWCZLTSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CN2N=C(N=N2)N

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CN2N=C(N=N2)N

solubility

20.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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